2-Butenylmagnesium chloride

Catalog No.
S3329095
CAS No.
22649-70-3
M.F
C4H7ClMg
M. Wt
114.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butenylmagnesium chloride

CAS Number

22649-70-3

Product Name

2-Butenylmagnesium chloride

IUPAC Name

magnesium;(E)-but-2-ene;chloride

Molecular Formula

C4H7ClMg

Molecular Weight

114.86 g/mol

InChI

InChI=1S/C4H7.ClH.Mg/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1/b4-3+;;

InChI Key

XQAMFOKVRXJOGD-CZEFNJPISA-M

SMILES

CC=C[CH2-].[Mg+2].[Cl-]

Canonical SMILES

CC=C[CH2-].[Mg+2].[Cl-]

Isomeric SMILES

C/C=C/[CH2-].[Mg+2].[Cl-]

Synthesis of Complex Molecules

One of the primary applications of 2-BMC in scientific research is the synthesis of complex organic molecules. Due to the presence of the reactive magnesium-chlorine bond (Mg-Cl), 2-BMC can participate in nucleophilic addition reactions with carbonyl groups (C=O) found in aldehydes, ketones, esters, and amides. This reaction results in the formation of new carbon-carbon bonds, allowing researchers to build intricate molecular structures. For instance, 2-BMC can be used to synthesize various unsaturated alcohols, ketones, and aldehydes containing a four-carbon chain with a double bond at the second position (C=C at C2). ()

2-Butenylmagnesium chloride has the chemical formula C₄H₇ClMg and is classified as a Grignard reagent. It is characterized by its reactivity due to the presence of the magnesium atom bonded to the butenyl group. This compound is typically used in organic chemistry for its ability to act as a nucleophile in various

  • Nucleophilic Addition: It can add to carbonyl compounds, leading to the formation of alcohols after hydrolysis.
  • Reaction with Nitro Compounds: This compound reacts with aryl and alkyl nitro compounds to synthesize a new class of nitrones, showcasing its utility in producing nitrogen-containing compounds .
  • Diastereoselective Reactions: It has been shown to react with chromium complexes of aromatic ketones, producing predominantly anti-products in diastereoselective additions .

The synthesis of 2-butenylmagnesium chloride typically involves the reaction of 2-butenyl chloride with magnesium in an anhydrous ether solvent, such as tetrahydrofuran or diethyl ether. The general reaction can be summarized as follows:

C4H7Cl+MgC4H7MgCl\text{C}_4\text{H}_7\text{Cl}+\text{Mg}\rightarrow \text{C}_4\text{H}_7\text{MgCl}

This process must be conducted under an inert atmosphere to prevent moisture from interfering with the reaction .

2-Butenylmagnesium chloride is primarily used in organic synthesis, including:

  • Synthesis of Alcohols: By reacting with carbonyl compounds.
  • Preparation of Nitrones: Through its reaction with nitro compounds.
  • Building Block in Organic Chemistry: It serves as a versatile intermediate for synthesizing more complex organic molecules.

Interaction studies involving 2-butenylmagnesium chloride primarily focus on its reactivity with various electrophiles. For instance, studies have demonstrated that it effectively adds to carbonyl groups and participates in coupling reactions with other organometallic reagents. Its interactions highlight its role as a nucleophile in organic synthesis .

Several compounds share similarities with 2-butenylmagnesium chloride, particularly other Grignard reagents and organometallic compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
1-Butenylmagnesium bromideC₄H₉BrMgSimilar structure but different halide; used similarly.
3-Butenylmagnesium bromideC₄H₉BrMgDifferent position of the double bond; distinct reactivity.
Allylmagnesium bromideC₃H₅BrMgShorter carbon chain; commonly used for allylation reactions.

2-Butenylmagnesium chloride is unique due to its specific reactivity patterns, particularly in forming nitrones and participating in diastereoselective additions . Its ability to react selectively makes it valuable for synthesizing complex organic structures.

Dates

Modify: 2023-08-19

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